Enhanced Lipophilicity vs. Non-Fluorinated Analog
The target compound displays a computed XLogP3-AA of 4.3 , representing a significant increase over the non-fluorinated analog 4,5-dichloroquinoline (XlogP 3.2–3.4) [1]. This ΔlogP of +0.9 to +1.1 units translates to an approximately 8- to 12-fold higher octanol-water partition coefficient, which is expected to enhance membrane permeability and metabolic stability—critical parameters for central nervous system and intracellular target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / XlogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 4,5-Dichloroquinoline: XlogP = 3.2–3.4; 8-(Trifluoromethyl)quinoline: LogP = 2.5–3.25 |
| Quantified Difference | ΔlogP = +0.9 to +1.1 vs. 4,5-dichloroquinoline; ΔlogP = +1.05 to +1.8 vs. 8-(trifluoromethyl)quinoline |
| Conditions | Computed by XLogP3 3.0 / ACD/Labs algorithm; standard octanol-water partitioning model |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion and metabolic clearance rates, making the target compound a more suitable candidate when increased cellular penetration or prolonged half-life is desired compared to non-fluorinated analogs.
- [1] BaseChem. 4,5-Dichloroquinoline. XlogP: 3.4. hzbp.cn. 4,5-Dichloroquinoline. LogP: 3.20. https://www.hzbp.cn (accessed 2026-04-28). View Source
